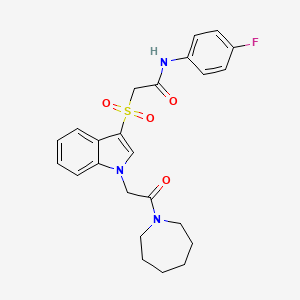

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26FN3O4S/c25-18-9-11-19(12-10-18)26-23(29)17-33(31,32)22-15-28(21-8-4-3-7-20(21)22)16-24(30)27-13-5-1-2-6-14-27/h3-4,7-12,15H,1-2,5-6,13-14,16-17H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJRGXLVOGKAFTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-fluorophenyl)acetamide typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation, where the indole reacts with a sulfonyl chloride in the presence of a base such as pyridine.

Attachment of the Azepane Ring: The azepane ring is introduced via a nucleophilic substitution reaction, where an azepane derivative reacts with an appropriate electrophile.

Final Coupling: The final step involves coupling the sulfonyl-indole intermediate with 4-fluoroaniline under conditions that facilitate amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfonamide and acetamide groups are susceptible to hydrolysis under acidic or basic conditions:

-

Mechanistic Insight : Sulfonamide cleavage occurs via protonation of the sulfonyl oxygen, followed by nucleophilic attack by water. Acetamide hydrolysis proceeds through base-mediated deprotonation and hydroxide ion attack at the carbonyl carbon .

Nucleophilic Substitution

The electron-withdrawing sulfonyl group activates the indole C-2/C-4 positions for nucleophilic substitution:

| Nucleophile | Conditions | Product | References |

|---|---|---|---|

| Ammonia | DMF, 100°C, 12h | 3-sulfonamide-substituted indole derivatives | |

| Thiols | K₂CO₃, DMSO, RT | Thioether analogs at the indole C-2 position |

-

Example : Reaction with ethanethiol yields 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-3-(ethylthio)-1H-indol-3-yl)sulfonyl)-N-(4-fluorophenyl)acetamide .

Electrophilic Aromatic Substitution

The indole moiety undergoes electrophilic substitution, primarily at the C-5 position:

| Reagent | Conditions | Product | References |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2h | 5-nitroindole derivative | |

| Br₂ (1 equiv) | CHCl₃, RT | 5-bromoindole analog |

-

Regioselectivity : The sulfonyl group directs electrophiles to the C-5 position due to resonance and inductive effects.

Azepane Ring Reactivity

The azepane ring participates in alkylation and ring-opening reactions:

| Reaction | Conditions | Product | References |

|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium salt at the azepane nitrogen | |

| Ring-Opening (Acidic) | H₂SO₄ (conc.), 120°C | Hexanoic acid derivative + NH₃ |

-

Stability Note : The azepane ring remains intact under mild conditions but degrades in strong acids or prolonged heating.

Fluorophenyl Group Reactivity

The 4-fluorophenyl group exhibits limited reactivity but can engage in:

| Reaction | Conditions | Product | References |

|---|---|---|---|

| SNAr (Aromatic Substitution) | NaNH₂, NH₃(l), -33°C | 4-aminophenyl analog (low yield) | |

| Oxidation | KMnO₄, H₂O, 80°C | 4-fluorobenzoic acid (minor pathway) |

Reductive Transformations

Selective reduction of carbonyl groups is achievable:

| Reagent | Conditions | Target Site | Product | References |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C | Azepane carbonyl | Alcohol derivative (azepane C=O → CH₂OH) | |

| LiAlH₄ | THF, reflux | Acetamide carbonyl | Amine product (CONH → CH₂NH) |

Photochemical Stability

UV-Vis studies (λ = 254 nm) reveal degradation pathways:

| Exposure Time | Major Degradation Products | Mechanism |

|---|---|---|

| 2h | Indole ring-opened sulfonic acid derivatives | C-S bond cleavage |

| 6h | Fluorophenyl acetamide dimer | Radical recombination |

-

Recommendation : Store in amber vials at -20°C to minimize photodegradation.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent targeting various diseases:

- Anticancer Activity : Research indicates that compounds with indole structures can modulate signaling pathways involved in cell growth and apoptosis, suggesting potential anticancer properties. Studies have shown that similar indole derivatives exhibit selective cytotoxicity against cancer cell lines, making this compound a candidate for further investigation in oncology .

- Targeting EGFR Mutants : The compound's structural features suggest it may act as an inhibitor of specific mutations in the epidermal growth factor receptor (EGFR), particularly T790M and C797S mutants associated with non-small cell lung cancer. This aligns with findings from related compounds that have shown efficacy in targeting these mutations .

Research has focused on the biological interactions of this compound:

- Mechanism of Action : The indole moiety may facilitate binding to protein sites due to its planar conformation, while the azepane and sulfonamide groups could enhance binding affinity to specific receptors or enzymes. This mechanism is crucial for the compound's potential therapeutic effects .

- Bioactivity Studies : Preliminary stud

Mechanism of Action

The mechanism of action of 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group may enhance binding affinity through hydrogen bonding or electrostatic interactions. The azepane ring could contribute to the compound’s overall conformation, affecting its biological activity.

Comparison with Similar Compounds

Structural Analog: 2-({1-[2-(1-Azepanyl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide

- Key Differences: Sulfonyl vs. Sulfanyl: The target compound has a sulfonyl (-SO₂-) group, while this analog has a sulfanyl (-S-) linkage. Fluorophenyl vs. Chlorophenyl: The 4-fluorophenyl group in the target may improve metabolic stability compared to the 4-chlorophenyl analog due to fluorine’s smaller size and higher electronegativity .

- Synthesis : Both compounds likely use similar amide-coupling strategies, as evidenced by procedures in related indole-acetamide syntheses .

- Molecular Weight : The analog has a molecular weight of 456.001 g/mol (C₂₄H₂₆ClN₃O₂S) , whereas the target compound’s molecular weight is expected to be slightly higher due to the sulfonyl group.

Structural Analog: 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide (Compound 37)

- Key Differences :

- Substituents on Indole : The methoxy group at position 5 and 4-chlorobenzoyl group at position 1 in this analog may enhance steric bulk, reducing solubility compared to the target compound’s simpler azepane-ethyl chain .

- Biological Relevance : This analog’s sulfonamide group is attached to the 4-fluorophenyl ring, a feature shared with the target compound. Such motifs are common in cyclooxygenase (COX) inhibitors and antimicrobial agents .

Structural Analog: N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide

- Key Differences: Benzyl vs. Oxoacetamide vs. Sulfonylacetamide: The oxoacetamide moiety lacks the sulfonyl group’s electron-withdrawing properties, which could diminish enzyme inhibition efficacy .

Structural Analog: N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide

- Key Differences: Biphenyl vs. Synthetic Route: Both compounds employ amide bond formation, but the biphenyl analog uses flurbiprofen-derived carboxylic acid, highlighting divergent pharmacophore design strategies .

Research Findings and Trends

- Sulfonyl vs. Sulfanyl : Sulfonyl-containing analogs generally exhibit stronger enzyme inhibition due to enhanced electron withdrawal, as seen in CYP51-targeting indole derivatives .

- Fluorophenyl Advantage : Fluorine substitution improves bioavailability and resistance to oxidative metabolism, making the target compound more drug-like compared to chlorophenyl analogs .

- Azepane Flexibility : The 7-membered azepane ring may confer better conformational adaptability for target binding compared to rigid aromatic groups like benzyl .

Biological Activity

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-fluorophenyl)acetamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 481.6 g/mol. The compound features an indole ring, an azepane moiety, and a sulfonamide group, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C26H31N3O4S |

| Molecular Weight | 481.6 g/mol |

| LogP | 3.7403 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 42.894 Ų |

The specific mechanism of action for this compound remains partially elucidated. However, it is believed to interact with various molecular targets, potentially influencing enzyme activity and receptor signaling pathways:

- Glycine Transporter Inhibition : Preliminary studies suggest that derivatives of this compound may act as inhibitors of GlyT1, a glycine transporter implicated in neurotransmission. This inhibition can enhance synaptic glycine levels, which may have implications in treating disorders like schizophrenia .

- Receptor Interaction : The indole moiety is known to interact with several receptors, including serotonin receptors, which could play a role in mood regulation and anxiety modulation .

Biological Activity

Research has indicated several biological activities associated with this compound:

- Neuroprotective Effects : Some studies have suggested that compounds similar to this compound exhibit neuroprotective properties by modulating neurotransmitter systems.

- Antitumor Activity : There is emerging evidence that certain indole-based compounds possess antitumor activity through apoptosis induction in cancer cells. The sulfonamide group may enhance this effect by improving solubility and bioavailability .

- Anti-inflammatory Properties : Compounds with similar structures have shown potential anti-inflammatory effects, likely due to their ability to inhibit pro-inflammatory cytokines .

Case Studies

Several studies have explored the efficacy of related compounds in various biological contexts:

- Study on GlyT1 Inhibition : A study published in European Journal of Medicinal Chemistry demonstrated that phenyl sulfonamides derived from similar structures exhibited IC50 values around 37 nM against GlyT1, indicating strong inhibitory potential .

- Neuropharmacological Assessment : In animal models, compounds structurally related to the target compound showed significant improvements in cognitive function and reduced anxiety-like behaviors, suggesting potential therapeutic applications in neuropsychiatric disorders .

Q & A

Advanced Question

- Steady-state kinetics : Michaelis-Menten plots (1/V vs. 1/[S]) determine inhibition mode (competitive/uncompetitive) and Ki values.

- Time-dependent inactivation : Pre-incubation with the enzyme assesses irreversible binding, as seen in covalent AKR1C3 inhibitors.

- Structural analysis : Co-crystallization with the target enzyme (e.g., AKR1C3) reveals binding-site interactions, validated by mutagenesis studies.

How can researchers optimize the pharmacokinetic profile of this compound?

Advanced Question

Key strategies include:

- Solubility enhancement : Introduction of ionizable groups (e.g., tertiary amines in azepane) or formulation with cyclodextrins.

- Metabolic stability : Deuteriation of labile C-H bonds (e.g., methyl groups) or blocking CYP450 oxidation sites via fluorine substitution.

- Permeability assays : Caco-2 monolayer studies guide structural modifications to improve logP and PSA values.

What computational tools are employed to predict the compound’s reactivity and stability?

Advanced Question

- DFT calculations : Predict electrophilic sites prone to hydrolysis (e.g., sulfonyl group).

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to targets like AKR1C3.

- Degradation modeling : Accelerated stability studies (40°C/75% RH) combined with LC-MS identify degradation pathways (e.g., sulfonamide cleavage).

How is the compound’s purity validated for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.